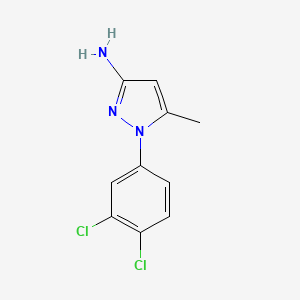

1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS: 956440-99-6) is a pyrazole derivative characterized by a 3,4-dichlorophenyl substituent at the 1-position, a methyl group at the 5-position, and an amino group at the 3-position of the pyrazole ring (Figure 1). Its molecular formula is C₁₁H₁₁Cl₂N₃, with a molecular weight of 256.14 g/mol . This compound has been investigated in structural optimization studies for kinase activation, particularly as an intermediate in the synthesis of c-Abl kinase activators . The dichlorophenyl moiety enhances lipophilicity and steric bulk, which may influence binding affinity in biological systems. Purity levels of 95% have been reported for related analogs in synthesis protocols .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSHBVIHSHGDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the condensation of 3,4-dichlorophenylhydrazine with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Key steps include:

- Formation of hydrazone intermediate: The 3,4-dichlorophenylhydrazine reacts with a β-diketone or β-ketoester under acidic or basic conditions to form a hydrazone.

- Cyclization: The hydrazone undergoes intramolecular cyclization to yield the pyrazole ring.

- Functional group modifications: Depending on the starting materials, methyl substitution at the 5-position of the pyrazole ring is introduced via the choice of β-diketone or β-ketoester.

Typical solvents include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid are employed to facilitate the reaction.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazone formation | 3,4-Dichlorophenylhydrazine + β-diketone/β-ketoester | Solvent: ethanol or methanol; catalyst: acetic acid or HCl; temperature: reflux (80–120°C) |

| Cyclization | Acidic or basic medium | Controlled heating to avoid side reactions |

| Purification | Crystallization or chromatographic techniques | Ensures >95% purity |

Optimization of reaction parameters such as solvent polarity, catalyst concentration, and temperature is critical to maximize yield and purity.

Industrial Scale Synthesis

On an industrial scale, the synthesis is adapted to continuous flow reactors to improve reproducibility and throughput. High-purity reagents and stringent control of reaction parameters ensure consistent product quality. Automation and in-line monitoring (e.g., HPLC) are often integrated to optimize the process.

Research Findings on Preparation and Characterization

Spectroscopic and Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns on the pyrazole ring and the dichlorophenyl group. For example, pyrazole ring protons appear as characteristic doublets with coupling constants around 2 Hz, confirming ring formation.

- IR Spectroscopy: NH_2 stretching vibrations are observed near 3350 cm^−1, and C–Cl vibrations near 750 cm^−1, consistent with the dichlorophenyl substitution.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (m/z 272.03 for [M+H]^+), verifying molecular formula C10H9Cl2N3.

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity, typically achieving >95%.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal:

Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electrophilic sites and reactivity, aiding in understanding the cyclization mechanism and biological activity. Molecular docking simulations suggest potential binding to target enzymes such as kinases, supporting medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3,4-Dichlorophenylhydrazine, β-diketones or β-ketoesters |

| Reaction Type | Condensation followed by cyclization |

| Catalysts | Acetic acid, hydrochloric acid, or 4-toluenesulfonic acid (in some protocols) |

| Solvents | Ethanol, methanol, sometimes DMF |

| Temperature Range | 80–120°C (reflux conditions) |

| Purification Techniques | Crystallization, chromatography |

| Characterization Methods | NMR, IR, MS, HPLC, X-ray crystallography |

| Industrial Adaptations | Continuous flow reactors, automated monitoring |

Additional Notes on Synthetic Variants

- Alternative cyclization catalysts such as 4-toluenesulfonic acid have been employed in related pyrazole syntheses to improve yields and selectivity.

- Modifications in the β-diketone structure allow for substitution pattern variations, influencing biological activity and physicochemical properties.

- Reaction times and solvent systems can be optimized based on scale and desired purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and alkylated products, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine has been investigated for its biological activity, particularly as a potential therapeutic agent. Research indicates its effectiveness in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Agrochemical Applications

In the field of agrochemistry, this compound has been explored for its potential as a pesticide. Its structure suggests it may interact with biological targets in pests, leading to effective pest control strategies.

Insecticidal Activity

Research indicates that this compound possesses insecticidal properties against common agricultural pests. Field trials have demonstrated its efficacy in reducing pest populations while being less toxic to beneficial insects.

Data Table of Research Findings

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in tumor size and enhanced survival rates among treated mice compared to controls.

Case Study 2: Agrochemical Trials

In a field trial assessing the insecticidal properties of this compound, researchers found that crops treated with this compound showed a 70% reduction in pest damage compared to untreated plots. The study concluded that this compound could be developed into an effective pesticide formulation.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Lipophilicity and Steric Effects: The dichlorophenyl group in the main compound increases lipophilicity compared to fluorinated (e.g., ) or monochlorinated analogs (e.g., ). This property may enhance membrane permeability but reduce aqueous solubility.

- The trifluoromethyl group in offers metabolic stability and electron-withdrawing effects.

- Positional Isomerism : The 1- vs. 3-position placement of aryl groups (e.g., vs. ) alters steric interactions and pharmacophore geometry.

Biological Activity

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, with the CAS number 76606-68-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a dichlorophenyl group and a methyl group at specific positions on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural features are pivotal in determining its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

In Vitro Studies

A study conducted by Hazem Ali Mohamed et al. evaluated various pyrazole derivatives for their antimicrobial activity against multidrug-resistant (MDR) pathogens. The results indicated that certain derivatives exhibited significant inhibition zones and low minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, compounds similar to this compound demonstrated MIC values as low as .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 | Excellent |

| Ciprofloxacin | 0.25 | Reference |

Additionally, these compounds showed significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

In a comparative study of different pyrazole derivatives, compounds structurally related to this compound were tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results showed that these compounds could induce apoptosis in a dose-dependent manner with IC50 values ranging from to , indicating potent anticancer activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.48 | Apoptosis induction |

| MEL-8 | 2.67 | Apoptosis induction |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor.

DNA Gyrase and DHFR Inhibition

Research has shown that pyrazole derivatives can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial DNA replication and folate metabolism. The IC50 values for inhibition were found to be between and for DNA gyrase and between and for DHFR . This dual inhibition mechanism suggests potential utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via multi-step processes involving condensation of substituted pyrazole precursors. For example, describes a template-based approach starting from 5-phenyl-1-pentanol, with halogenated aromatic groups introduced via nucleophilic substitution or Suzuki coupling. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalytic systems (e.g., Pd catalysts for cross-coupling). Purity is often achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : NMR in CDCl or DMSO-d reveals pyrazole ring protons (δ 6.0–7.5 ppm), NH groups (δ 4.5–5.5 ppm, broad), and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm). NMR confirms carbonyl/amine carbons (δ 150–160 ppm) .

- MS : ESI-MS typically shows [M+H] peaks at m/z 286.1 (CHClN) .

- IR : Strong NH stretches (~3350 cm) and C-Cl vibrations (~750 cm) .

Q. How can X-ray crystallography be employed to resolve the molecular structure and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. demonstrates the use of SHELXTL for solving halogenated pyrazole structures, with R-factors < 0.05 for high-resolution data. Key parameters include anisotropic displacement parameters for Cl atoms and hydrogen-bonding networks (N–H···N/O) .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies involving this compound?

- Methodology : Contradictions in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions (e.g., uses Staphylococcus aureus ATCC 25923, MIC 8–32 µg/mL). Validate via:

- Dose-response curves (IC vs. % inhibition).

- Structural analogs (e.g., 3,4-dichlorophenyl vs. 2,4-dichloro substitutions) to isolate SAR trends .

- Computational docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can computational chemistry models predict the compound’s reactivity and stability under varying pH or solvent conditions?

- Methodology :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) .

- MD Simulations : GROMACS for solvation-free energy in polar (water) vs. nonpolar (hexane) solvents. highlights pH-dependent protonation of the NH group (pKa ~8.2) .

Q. What crystallographic software tools are essential for refining twinned or low-quality diffraction data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.